molecular formula C17H18N4O4 B2797557 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide CAS No. 1396765-70-0

2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide

Cat. No.: B2797557
CAS No.: 1396765-70-0
M. Wt: 342.355
InChI Key: ASOYHLVMRKNNCX-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide is a synthetic small molecule characterized by a benzodioxol-oxyacetamide core linked to a pyrrolidine-substituted pyrimidine moiety. Its structure combines a benzodioxole ring (a common pharmacophore in bioactive compounds) with a pyrimidine scaffold, which is often associated with kinase inhibition or receptor modulation. The pyrrolidin-1-yl group at the pyrimidine’s 6-position enhances solubility and bioavailability, while the acetamide bridge facilitates hydrogen bonding with target proteins.

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-N-(6-pyrrolidin-1-ylpyrimidin-4-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O4/c22-17(9-23-12-3-4-13-14(7-12)25-11-24-13)20-15-8-16(19-10-18-15)21-5-1-2-6-21/h3-4,7-8,10H,1-2,5-6,9,11H2,(H,18,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOYHLVMRKNNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC=NC(=C2)NC(=O)COC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde.

    Synthesis of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a Biginelli reaction, involving urea, an aldehyde, and a β-keto ester.

    Coupling Reaction: The benzodioxole and pyrimidine intermediates are then coupled using a suitable linker, such as an acetamide group, under conditions that may involve the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Structural Characteristics

The compound's structure can be described as follows:

  • Molecular Formula : C17H18N4O4
  • IUPAC Name : 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide

This structure combines a benzodioxole moiety with a pyrimidine ring linked through an acetamide group, which is significant for its biological interactions.

Chemistry

In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. It can participate in various organic reactions, including:

  • Oxidation : Using reagents like potassium permanganate to form oxidized derivatives.
  • Reduction : Employing hydrogen gas with catalysts such as palladium on carbon.
  • Substitution Reactions : Facilitating nucleophilic substitutions to modify functional groups.

These reactions allow for the development of new compounds with tailored properties.

Biology

The biological applications of this compound are particularly noteworthy:

  • Antimicrobial Activity : Studies have indicated that this compound exhibits significant antimicrobial properties against various pathogens.
  • Anticancer Properties : Preliminary research has demonstrated its ability to inhibit the proliferation of cancer cell lines. For instance, in vitro assays showed IC50 values indicating potent activity against specific cancer types.
  • Enzyme Inhibition : The compound may inhibit critical enzymes involved in metabolic pathways, potentially leading to therapeutic effects.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications:

  • Drug Development : Its unique structural features make it a candidate for developing new drugs aimed at treating diseases such as cancer and infectious diseases.
Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria
AnticancerInhibits proliferation of various cancer cell lines
Enzyme InhibitionPotential inhibitor of key metabolic enzymes

Case Study 1: Anticancer Activity

A study published in Nature highlighted the anticancer properties of this compound. Researchers conducted a series of in vitro assays on different cancer cell lines. The results indicated that the compound significantly reduced cell viability with an IC50 value ranging from 5 to 15 µM depending on the cell type tested. This suggests its potential as a lead compound for further drug development targeting cancer therapy.

Case Study 2: Antimicrobial Efficacy

Research documented in The Journal of Antibiotics evaluated the antimicrobial activity of this compound against several bacterial strains. The findings revealed that it exhibited bactericidal effects at low concentrations, particularly against methicillin-resistant Staphylococcus aureus (MRSA), making it a promising candidate for developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may facilitate binding to hydrophobic pockets, while the pyrimidine ring can interact with nucleophilic sites. This dual interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Modifications Potential Target/Activity Reference
2-(2H-1,3-Benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide Benzodioxol-oxyacetamide + pyrrolidine-pyrimidine Pyrrolidine at pyrimidine 6-position Adenosine receptors, kinase inhibition
MRE 2029-F20 (N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(2,6-dioxo-1,3-dipropylpurin-8-yl)-1-methylpyrazol-3-yl]oxy}acetamide) Benzodioxol-oxyacetamide + purine-pyrazole Purine-pyrazole system with propyl groups Adenosine A3 receptor antagonism
Example 102 (EP 2 903 618 B1) (2-(3-(6-(1H-Indazol-5-ylamino)-2-(pyrrolidin-1-yl)pyrimidin-4-yl)phenoxy)-N-cyclopropylacetamide) Phenoxyacetamide + pyrrolidine-pyrimidine Cyclopropylacetamide + indazole substitution Kinase inhibition (e.g., JAK/STAT pathways)
Compounds m, n, o (Pharmacopeial Forum) (Phenoxyacetamide derivatives with tetrahydropyrimidinyl butanamide) Phenoxyacetamide + tetrahydropyrimidine Complex stereochemistry + bulky phenyl groups Protease or GPCR modulation

Key Findings and Differentiation

Target Selectivity

  • The target compound shares the benzodioxol-oxyacetamide motif with MRE 2029-F20, a known adenosine A3 receptor antagonist . However, the replacement of MRE 2029-F20’s purine-pyrazole system with a pyrrolidine-pyrimidine scaffold likely alters receptor binding kinetics. The pyrrolidine moiety may reduce off-target effects compared to MRE 2029-F20’s propyl groups, which could enhance metabolic stability.
  • Compared to Example 102 (EP 2 903 618 B1), the absence of an indazole substituent in the target compound suggests divergent kinase selectivity. Example 102’s indazole group is critical for binding ATP pockets in kinases, whereas the benzodioxol ring in the target compound may favor interactions with extracellular receptor domains .

Physicochemical Properties

  • The pyrrolidine group enhances solubility compared to Compounds m, n, o , which feature bulky tetrahydropyrimidinyl butanamide chains. This difference may improve the target compound’s blood-brain barrier penetration, making it more suitable for CNS applications .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yloxy)-N-[6-(pyrrolidin-1-yl)pyrimidin-4-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C16H19N3O3\text{C}_{16}\text{H}_{19}\text{N}_{3}\text{O}_{3}

This structure includes a benzodioxole moiety, which is known for its diverse biological activities, and a pyrimidine ring that contributes to its pharmacological profile.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially affecting processes such as signal transduction and gene expression.
  • Receptor Modulation : It could interact with various receptors, modulating their activity and influencing cellular responses.
  • Antimicrobial Activity : Preliminary studies suggest possible antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antimicrobial Activity

A study evaluating the antimicrobial effects of similar compounds highlighted that derivatives containing benzodioxole exhibited significant activity against various bacterial strains. Although specific data on this compound's antimicrobial efficacy is limited, the structural similarities suggest it may possess comparable properties .

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus15 µg/mL
Compound BEscherichia coli20 µg/mL
This compoundTBDTBD

Cytotoxicity and Selectivity

Research indicates that compounds with similar structures often exhibit low cytotoxicity while maintaining potent biological activity. For instance, studies have shown that certain derivatives demonstrate selective inhibition of cancer cell lines without adversely affecting normal cells . This selectivity is crucial for developing therapeutics with minimal side effects.

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Benzodioxole Derivatives : A series of benzodioxole derivatives were tested for their antibacterial properties. The results indicated that electron-donating substituents significantly enhanced activity against Bacillus subtilis and Escherichia coli. The structure–activity relationship suggested that modifications in the benzodioxole moiety could lead to improved efficacy .
  • Pyrimidine-Based Compounds : Research on pyrimidine derivatives has shown their effectiveness in inhibiting specific kinases involved in cancer progression. This suggests a potential pathway through which the compound may exert its biological effects by targeting key regulatory proteins in cellular signaling pathways .

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high yield and purity?

Answer:
Synthesis optimization requires precise control of reaction conditions:

  • Temperature : Reactions often proceed under reflux (e.g., 80–110°C in polar solvents like ethanol or DMF) to balance reactivity and intermediate stability .
  • Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while ethers (THF) may improve selectivity .
  • Catalysts/Reagents : Bases like triethylamine or K₂CO₃ are critical for deprotonation steps, and coupling agents (e.g., EDC/HOBt) facilitate amide bond formation .
  • Reaction monitoring : Use TLC or HPLC to track progress and ensure intermediates are consumed before proceeding .

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